molecular formula C12H10ClN5O B13841135 6-[(2-Chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

6-[(2-Chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B13841135
M. Wt: 275.69 g/mol
InChI Key: JSQFXJLUMVPBNW-UHFFFAOYSA-N
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Description

6-[(2-Chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one typically involves the reaction of 2-chlorobenzylamine with pyrazolopyrimidine derivatives. One common method is the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields . The reaction conditions often include the use of copper(I) catalysts and solvents like dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[(2-Chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-[(2-Chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(2-Chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the alteration of cell cycle progression and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-Chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C12H10ClN5O

Molecular Weight

275.69 g/mol

IUPAC Name

6-[(2-chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H10ClN5O/c13-9-4-2-1-3-7(9)5-14-12-16-10-8(6-15-18-10)11(19)17-12/h1-4,6H,5H2,(H3,14,15,16,17,18,19)

InChI Key

JSQFXJLUMVPBNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC3=C(C=NN3)C(=O)N2)Cl

Origin of Product

United States

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